3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one
Overview
Description
3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one is a useful research compound. Its molecular formula is C16H14F6N4O2 and its molecular weight is 408.304. The purity is usually 95%.
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Properties
IUPAC Name |
3-hydroxy-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N4O2/c17-10-6-12(19)11(18)4-8(10)3-9(27)5-14(28)25-1-2-26-13(7-25)23-24-15(26)16(20,21)22/h4,6,9,27H,1-3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBAVYYUZMCLIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What are the advantages of using biocatalysts, like the filamentous fungus and Pseudomonas pseudoalcaligenes isolate, for producing this chiral intermediate?
A1: Traditional chemical synthesis of chiral molecules often involves harsh reaction conditions, expensive catalysts, and can lead to racemic mixtures, requiring further separation steps. Employing biocatalysts, like the filamentous fungus [] and the Pseudomonas pseudoalcaligenes isolate [], offers several advantages:
- High Enantioselectivity: Both the filamentous fungus and the bacterial isolate demonstrated excellent enantioselectivity in producing the desired enantiomer of the Sitagliptin intermediate [, ]. This eliminates the need for costly and time-consuming chiral separation techniques.
- Mild Reaction Conditions: Biocatalytic reactions typically occur under mild conditions (e.g., ambient temperature, physiological pH), reducing energy consumption and minimizing the formation of unwanted byproducts [, ].
- Environmental Friendliness: Biocatalysts are biodegradable and derived from renewable resources, making the process inherently more sustainable compared to traditional chemical methods [, ].
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